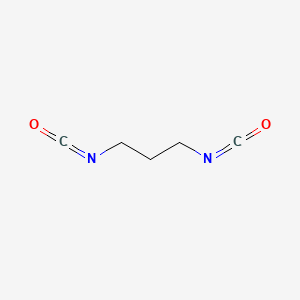

Propane, 1,3-diisocyanato-

Description

Structure

3D Structure

Properties

CAS No. |

3753-93-3 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

1,3-diisocyanatopropane |

InChI |

InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2 |

InChI Key |

IKYNWXNXXHWHLL-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C=O)CN=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Operational Safety and Handling of 1,3-Diisocyanatopropane in Pharmaceutical Synthesis

Executive Summary & Core Directive

1,3-Diisocyanatopropane (C3-DI) represents a high-utility, high-risk bifunctional electrophile in drug development. Unlike its ubiquitous longer-chain cousins (e.g., Hexamethylene Diisocyanate, HDI), C3-DI offers a compact three-carbon spacer, making it invaluable for rigid cross-linking in hydrogels and antibody-drug conjugate (ADC) linkers where steric bulk must be minimized.

However, this shorter chain length imparts higher volatility and increased reactivity compared to standard industrial isocyanates. This guide deviates from standard SDS templates to address the specific operational risks of C3-DI in a research setting.

The Core Safety Axiom: Treat 1,3-diisocyanatopropane as an inhalation hazard first and a chemical reactant second. Its high vapor pressure relative to MDI/HDI means standard fume hood protocols are the minimum, not the maximum, requirement.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data aggregates experimental values and structural inferences where specific experimental data for this isomer is sparse in public registries.

| Property | Value / Description | Operational Implication |

| Chemical Name | 1,3-Diisocyanatopropane | Primary Identifier |

| Synonyms | Trimethylene diisocyanate; Propane-1,3-diyl diisocyanate | Used in patent literature |

| CAS Number | 3753-93-3 | Verification Key |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molecular Weight | 126.11 g/mol | Low MW indicates high volatility |

| Physical State | Colorless to pale yellow liquid | Hard to visually detect micro-spills |

| Boiling Point | ~180–190°C (Estimated)* | More volatile than HDI (BP 255°C).[1][2][3] Assume significant vapor generation at RT. |

| Flash Point | >60°C (Estimated) | Combustible.[4] Do not use near open flames. |

| Reactivity | Water Reactive | Hydrolyzes to release CO₂ (Pressure Hazard) |

| Odor | Pungent, Acrid | Warning: Odor threshold is often above toxic limits. |

Critical Note: Due to the scarcity of specific flash point data for the 1,3-isomer, operators must default to the safety protocols of 1,4-diisocyanatobutane (BDI) , treating the substance as a Class II Combustible Liquid with extreme inhalation toxicity.

Hazard Identification: The Sensitization Cascade

The primary danger of C3-DI is not immediate chemical burn (though that is a risk), but immunological sensitization . Isocyanates act as haptens—small molecules that bind to endogenous proteins (like albumin) to form neo-antigens.

Mechanism of Toxicity

Once inhaled, the isocyanate group (-N=C=O) reacts with nucleophilic residues (lysine, cysteine) in the respiratory tract. The immune system recognizes this modified protein as "foreign," leading to antibody production (IgE/IgG).

-

Phase 1: Induction. Asymptomatic exposure primes the immune system.

-

Phase 2: Elicitation. Subsequent exposure, even at picomolar levels, triggers a massive inflammatory response (asthma, anaphylaxis).

DOT Diagram 1: The Haptenization Pathway

Figure 1: The haptenization mechanism where C3-DI modifies self-proteins, triggering an autoimmune-like response.

Operational Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All handling must occur in a certified chemical fume hood with a face velocity >100 fpm.

-

Secondary Containment: Use a spill tray large enough to contain 110% of the volume.

-

Moisture Exclusion: Store under inert gas (Argon/Nitrogen). C3-DI reacts with atmospheric moisture to form polyureas and Carbon Dioxide .

-

Risk:[3] A tightly sealed bottle exposed to moisture can pressurize and explode. Never seal a waste container containing unquenched isocyanates.

-

Personal Protective Equipment (PPE)

-

Respiratory: If work is done outside a hood (strictly prohibited except in emergencies), a Full-Face Air-Purifying Respirator (APR) with organic vapor cartridges (OV) and N95 pre-filters is mandatory.

-

Dermal:

-

Inner Glove: Nitrile (4 mil).[5]

-

Outer Glove: Butyl Rubber or Silver Shield (Laminate). Standard nitrile degrades rapidly upon direct contact.

-

Body: Tyvek lab coat or apron.

-

Waste Disposal: The "72-Hour Rule"

Never dispose of liquid isocyanates directly into solvent waste streams. They must be chemically deactivated (quenched) first.

Quenching Solution Recipe:

-

50% Water

-

45% Isopropyl Alcohol (Solubilizer)

-

5% Concentrated Ammonia (Nucleophile)

DOT Diagram 2: Waste Quenching Workflow

Figure 2: The mandatory quenching protocol to prevent pressure buildup in waste containers.

Synthesis & Application Context: Bioconjugation

In drug development, C3-DI is often used to link a cytotoxic payload to a targeting moiety. The reaction typically targets surface lysines.

Experimental Protocol: Protein Cross-Linking

-

Activation: Dissolve C3-DI in anhydrous DMSO. (Do not use protic solvents like Methanol/Ethanol).

-

Stoichiometry: Use a 10-20x molar excess of C3-DI relative to the protein to prevent polymerization (cross-linking multiple proteins together).

-

Addition: Add the protein solution (buffered at pH 8.0) dropwise to the C3-DI solution.

-

Why? Adding protein to excess isocyanate ensures only one side of the linker reacts, leaving the second isocyanate group free for the drug payload.

-

-

Quenching: Stop the reaction with excess Tris-buffer or Glycine.

Emergency Response: Spill Logic

Scenario: A 100mL bottle of 1,3-diisocyanatopropane shatters on the lab floor.

Immediate Actions:

-

Evacuate: Clear the lab immediately. The vapor pressure is sufficient to sensitize unprotected occupants.

-

Isolate: Close lab doors and post "Do Not Enter" signage.

-

Decontaminate: Re-enter only with Self-Contained Breathing Apparatus (SCBA) or Full-Face Respirator. Cover spill with solid absorbent (vermiculite) soaked in the Quenching Solution (see Section 4.3).

-

Wait: Allow the absorbent to sit for 30 minutes to neutralize the chemical before shoveling.

DOT Diagram 3: Emergency Decision Tree

Figure 3: Decision logic for spills. Note that any spill outside a hood >10mL requires evacuation due to volatility.

References

-

PubChem. (n.d.).[5] Propane, 1,3-diisocyanato- (CAS 3753-93-3).[6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[8] Isocyanates.[9][10][5][8][11] United States Department of Labor. Retrieved October 26, 2023, from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Isocyanates.[9] Retrieved October 26, 2023, from [Link]

-

American Chemistry Council. (2023). Guidelines for the Safe Handling of Aliphatic Isocyanates. Retrieved October 26, 2023, from [Link]

Sources

- 1. Propane, 1,3-difluoro- (CAS 462-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. 1,3-DICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Propane, 1,3-diisocyanato- | C5H6N2O2 | CID 11948527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ISOCYANATES - Pharos [pharos.habitablefuture.org]

- 7. POLYISOCYANATE COMPOUNDS - Pharos [pharos.habitablefuture.org]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. TRIMETHYL HEXAMETHYLENE DIISOCYANATE (2,2,4 and 2,4,4) — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 11. 1,3-Propane diisothiocyanate (CAS 52714-52-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Precision Determination of Isocyanate Content in Trimethylene Diisocyanate (TMDI)

This guide outlines the precision determination of isocyanate (NCO) content for Trimethylhexamethylene Diisocyanate (TMDI) , a critical monomer in the synthesis of biomedical polyurethanes used in drug delivery systems and tissue engineering.

While "Trimethylene diisocyanate" can linguistically refer to the propyl isomer (1,3-diisocyanatopropane), in industrial and pharmaceutical polymer science, TMDI almost exclusively refers to the isomeric mixture of 2,2,4- and 2,4,4-trimethylhexamethylene diisocyanate . This guide addresses the latter (TMDI, MW ~210.27 g/mol ) while providing the universal stoichiometric framework applicable to any isocyanate.

Executive Summary & Biomedical Relevance

In drug development, TMDI is utilized to synthesize biocompatible polyurethanes and poly(urethane-urea)s. These polymers serve as matrices for controlled drug release , vascular grafts, and wound dressings.

The Isocyanate (NCO) content is the critical quality attribute (CQA) governing the polymer's molecular weight and crosslinking density.

-

Low NCO: Results in incomplete polymerization and weak mechanical properties.

-

High NCO: Leads to residual toxic isocyanates in the final biomaterial, triggering inflammation or cytotoxicity.

This protocol provides a self-validating titrimetric method (modified ASTM D2572) to quantify NCO content with

Theoretical Framework

The determination relies on the rapid, quantitative reaction between the isocyanate group and a secondary amine (Dibutylamine).

The Reaction Mechanism

The electrophilic carbon of the isocyanate group undergoes nucleophilic attack by the secondary amine, forming a stable urea derivative. The excess amine is then back-titrated with a strong acid.[1]

Reaction 1 (Urea Formation):

Reaction 2 (Back Titration):

Mechanism Visualization

Figure 1: Reaction pathway for NCO determination. The quantitative conversion to Urea allows the remaining DBA to serve as a precise proxy for NCO consumption.

Experimental Protocol (Self-Validating System)

Reagents & Equipment

-

Solvent: Toluene (dried over 4Å molecular sieves).[2] Note: Moisture reacts with NCO, causing false lows.

-

Amine Reagent: 2N Di-n-butylamine (DBA) in Toluene.

-

Titrant: 1.0 N Hydrochloric Acid (standardized).[2]

-

Indicator: Bromophenol Blue (or potentiometric titrator).

Step-by-Step Methodology

Step 1: The Blank Control (System Validation)

-

Action: Run the procedure without TMDI.

-

Why: This establishes the baseline moles of amine available (

). If

Step 2: Sample Preparation

-

Weigh

g of TMDI ( -

Tip: Use a syringe for weighing to prevent atmospheric moisture exposure.

Step 3: Reaction

-

Add

mL of Toluene to dissolve the sample.[6] -

Pipette exactly

mL of 2N Dibutylamine solution. -

Swirl and let stand for 15 minutes at room temperature.

-

Insight: TMDI is an aliphatic isocyanate; it is less reactive than aromatic ones (like TDI).[7] The 15-minute wait is mandatory to ensure 100% conversion.

Step 4: Solubilization

-

Add

mL of Isopropyl Alcohol (IPA).[6] -

Why: The urea product may precipitate in toluene. IPA keeps the urea in solution and prevents it from trapping unreacted amine, which would cause a false high NCO reading.

Step 5: Back-Titration

-

Titrate with 1.0 N HCl until the color changes from Blue

Yellow (or potentiometric endpoint). -

Record volume as

.

Workflow Diagram

Figure 2: Operational workflow ensuring parallel blank and sample processing for error cancellation.

Calculation & Data Analysis

The Formula

Where:

- : Volume of HCl consumed by the blank (mL).

- : Volume of HCl consumed by the sample (mL).

- : Normality of the HCl titrant.

-

: The milliequivalent weight of the NCO group (

- : Weight of the TMDI sample (g).

Example Data Table

Assuming a theoretical pure TMDI (MW 210.27) with two NCO groups:

-

Theoretical

| Parameter | Trial 1 | Trial 2 | Trial 3 | Notes |

| Sample Weight (g) | 2.0150 | 2.0210 | 2.0050 | Accurate to 0.0001g |

| Blank Vol (mL) | 45.20 | 45.20 | 45.20 | Must be stable |

| Sample Titration (mL) | 26.10 | 26.05 | 26.20 | |

| Delta Vol (mL) | 19.10 | 19.15 | 19.00 | (B - S) |

| Normality (N) | 1.002 | 1.002 | 1.002 | Standardized HCl |

| Calculated % NCO | 39.91% | 39.90% | 39.90% | Consistent Results |

Interpretation for Drug Development

-

Result < 39.5%: Indicates moisture contamination (hydrolysis to amine) or oligomerization (storage instability). Action: Distill TMDI before use.

-

Result > 40.5%: Likely presence of lower molecular weight impurities or acidic species consuming the amine.

References

-

ASTM International. ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA, 2019. [Link]

-

International Organization for Standardization. ISO 14896:2009, Plastics — Polyurethane raw materials — Determination of isocyanate content. Geneva, Switzerland. [Link]

- Szycher, M.Szycher's Handbook of Polyurethanes. CRC Press, 2nd Edition, 2012. (Context: Biomedical polyurethane synthesis).

Sources

- 1. xylemanalytics.com [xylemanalytics.com]

- 2. xylem.com [xylem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. TRIMETHYL HEXAMETHYLENE DIISOCYANATE (2,2,4 and 2,4,4) — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 5. TRIMETHYLHEXAMETHYLENE DIISOCYANATE | 28679-16-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetramethylxylylene diisocyanate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Crosslinking with Propane 1,3-diisocyanato

Introduction: A Versatile Homobifunctional Crosslinker for Covalent Conjugation

Propane 1,3-diisocyanato (O=C=N-(CH₂)₃-N=C=O) is a short-chain, homobifunctional crosslinking agent that provides a rapid and efficient means of covalently linking molecules containing primary amine groups.[1] Its two isocyanate (-N=C=O) groups are highly reactive towards nucleophiles, particularly the ε-amino group of lysine residues in proteins, forming stable urea linkages. This reactivity profile makes it a valuable tool for a range of applications in life science research and drug development, including the study of protein-protein interactions, the stabilization of protein complexes, and the synthesis of bioconjugates such as antibody-drug conjugates (ADCs).

The short, three-carbon spacer arm of propane 1,3-diisocyanato makes it ideal for capturing proximal protein interactions. The resulting urea bond is highly stable, ensuring the permanence of the crosslink under a wide range of experimental conditions. This application note provides a comprehensive guide to the use of propane 1,3-diisocyanato, including its mechanism of action, detailed protocols for common applications, methods for characterization, and essential safety and handling information.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of propane 1,3-diisocyanato is crucial for its effective use in crosslinking experiments.

| Property | Value | Source |

| Chemical Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| CAS Number | 3753-93-3 | [1] |

| Appearance | Colorless to pale yellow liquid (typical) | General knowledge |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and acetonitrile.[2] | General knowledge |

| Reactivity | Highly reactive towards nucleophiles, especially primary amines. | General knowledge |

Mechanism of Action: The Chemistry of Isocyanate Crosslinking

The crosslinking activity of propane 1,3-diisocyanato is driven by the electrophilic nature of the carbon atom in the isocyanate group. This carbon is readily attacked by nucleophiles, such as the primary amine of a lysine side chain. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of a stable urea bond.

The reaction is typically carried out in a pH range of 7-9 to ensure that the primary amine groups are deprotonated and thus more nucleophilic. It's important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecules for reaction with the isocyanate groups.[3]

Application 1: Probing Protein-Protein Interactions

Propane 1,3-diisocyanato can be used to covalently trap interacting proteins, allowing for their subsequent identification and the mapping of interaction interfaces.

Experimental Protocol: Crosslinking of a Protein Complex

This protocol provides a general framework for crosslinking a purified protein complex. Optimization of crosslinker concentration and reaction time is recommended for each specific system.

Materials:

-

Purified protein complex (in a suitable amine-free buffer, e.g., PBS or HEPES, pH 7.5-8.5)

-

Propane 1,3-diisocyanato

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

SDS-PAGE materials (gels, running buffer, loading buffer)

-

Coomassie stain or silver stain

Procedure:

-

Prepare a fresh stock solution of propane 1,3-diisocyanato: Dissolve the crosslinker in anhydrous DMSO to a concentration of 10-50 mM. Prepare this solution immediately before use due to the moisture sensitivity of isocyanates.

-

Set up the crosslinking reaction: In a microcentrifuge tube, combine the purified protein complex with the crosslinking solution. A typical starting point is a 20- to 50-fold molar excess of the crosslinker to the protein, especially for protein concentrations below 5 mg/mL.[4]

-

Incubate the reaction: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours on ice.[4] Shorter reaction times may be necessary to minimize random, non-specific crosslinking.

-

Quench the reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted isocyanate groups. Incubate for 15 minutes at room temperature.[4]

-

Analyze the results by SDS-PAGE: Add non-reducing SDS-PAGE sample buffer to the quenched reaction mixture. Heat the samples and then analyze by SDS-PAGE. The formation of higher molecular weight bands corresponding to the crosslinked protein complex is indicative of a successful reaction.

Application 2: Formation of Crosslinked Hydrogels

Propane 1,3-diisocyanato can be used to crosslink polymers containing amine or hydroxyl groups to form hydrogels. These hydrogels have potential applications in drug delivery and tissue engineering.[5][6]

Experimental Protocol: Synthesis of a Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a polymer with primary amine groups.

Materials:

-

Amine-functionalized polymer (e.g., chitosan, polyethyleneimine)

-

Propane 1,3-diisocyanato

-

Aprotic solvent (e.g., DMSO, DMF)

-

Molding container

Procedure:

-

Dissolve the polymer: Dissolve the amine-functionalized polymer in the chosen aprotic solvent to the desired concentration.

-

Add the crosslinker: Add propane 1,3-diisocyanato to the polymer solution. The molar ratio of isocyanate groups to amine groups should be optimized to achieve the desired crosslinking density and hydrogel properties. A starting point could be a 1:2 ratio of diisocyanate to amine groups.

-

Mix and mold: Thoroughly mix the solution to ensure uniform distribution of the crosslinker. Pour the mixture into a suitable mold.

-

Cure the hydrogel: Allow the mixture to cure at room temperature or with gentle heating. The curing time will depend on the polymer concentration, crosslinker concentration, and temperature.

-

Wash and swell the hydrogel: Once the hydrogel has formed, it should be washed extensively with a suitable solvent (e.g., water or buffer) to remove any unreacted reagents. The hydrogel can then be swollen in the desired aqueous medium.

Characterization of Crosslinked Products

Confirmation of successful crosslinking is essential. Several analytical techniques can be employed for this purpose.

-

SDS-PAGE: As mentioned previously, the appearance of higher molecular weight bands on an SDS-PAGE gel is a primary indicator of successful protein crosslinking.

-

Mass Spectrometry (MS): For a more detailed analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[5][7][8] This can identify the specific amino acid residues involved in the crosslink, providing valuable structural information.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the formation of urethane or urea bonds. The disappearance of the strong isocyanate peak (around 2270 cm⁻¹) and the appearance of new peaks corresponding to the C=O stretch of the urea or urethane group (around 1640-1730 cm⁻¹) can confirm the reaction.[4][9][10][11][12]

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| No or low crosslinking efficiency | Inactive crosslinker | Prepare a fresh stock solution of propane 1,3-diisocyanato in anhydrous DMSO immediately before use. |

| Buffer contains primary amines | Use an amine-free buffer such as PBS or HEPES at a pH between 7 and 9.[3] | |

| Insufficient crosslinker concentration | Increase the molar excess of the crosslinker. | |

| Excessive precipitation or aggregation | Over-crosslinking | Reduce the crosslinker concentration or shorten the reaction time. |

| Inappropriate buffer conditions | Optimize the pH and ionic strength of the reaction buffer. | |

| High background of non-specific crosslinks | Reaction time is too long | Decrease the incubation time. |

| Crosslinker concentration is too high | Perform a titration of the crosslinker to find the optimal concentration. |

Safety and Handling

Isocyanates are reactive compounds and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Moisture Sensitivity: Propane 1,3-diisocyanato is sensitive to moisture. Store it in a tightly sealed container under a dry, inert atmosphere. Use anhydrous solvents for preparing stock solutions.

-

Disposal: Dispose of isocyanate-containing waste according to your institution's chemical waste disposal guidelines.

Conclusion

Propane 1,3-diisocyanato is a valuable and versatile tool for researchers in various fields. Its ability to efficiently form stable covalent bonds between molecules containing primary amines makes it a powerful reagent for studying protein interactions, creating novel biomaterials, and developing targeted therapeutics. By following the protocols and guidelines outlined in this application note, researchers can effectively utilize propane 1,3-diisocyanato to advance their scientific endeavors.

References

- Thomsen, E. S., & Gjaldbæk, J. C. (1963). The Solubility of Propane in Non-polar Solvents. Acta Chemica Scandinavica, 17, 127-133.

-

PubChem. (n.d.). Propane, 1,3-diisocyanato-. National Center for Biotechnology Information. Retrieved from [Link]

- Lahann, J. (2006). Vapor-based polymer coatings for potential biomedical applications.

-

Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]

- Gan, J., Yates, S. R., Anderson, M. A., Spencer, W. F., & Yates, M. V. (2006). Effects of Environmental Factors on 1,3-Dichloropropene Hydrolysis in Water and Soil. Journal of Environmental Quality, 35(4), 1152–1159.

- Ichikawa, Y. (1991).

-

Can someone advise on how to solve DSP cross-linking problems? (2014). ResearchGate. Retrieved from [Link]

- Fenselau, C., & Ealick, S. E. (2009). Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(10), 1873–1881.

- Sienkiewicz, N., & Członka, S. (2017). Structure–property relationships and biocompatibility of carbohydrate crosslinked polyurethanes.

- Dove, A. P., & Li, M. (2010). Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions. Polymer Chemistry, 1(8), 1257-1265.

-

The Role of 1,3-Bis(diphenylphosphino)propane in Polymer Synthesis. (2026). Polymer Synergies. Retrieved from [Link]

- Fenselau, C., & Ealick, S. E. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(10), 1873-1881.

- Shimadzu. (2015). Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR. Pittcon 2015.

- Lahann, J. (2006). Vapor-based polymer coatings for potential biomedical applications.

-

MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Retrieved from [Link]

- Process for reducing residual isocyanate. (2003).

- Schädle, P. N., & Blinco, J. P. (2024). Photocurable Crosslinker from Bio-Based Non-Isocyanate Poly(hydroxyurethane)

- Bailey-Kellogg, C., & Widge, A. (2005). Probabilistic cross-link analysis and experiment planning for high-throughput elucidation of protein structure.

-

FTIR spectra of prepared polyurethane foams. (n.d.). ResearchGate. Retrieved from [Link]

- Theato, P. (2012).

- Kégl, T., & Kégl, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389.

- Guan, J., & Wagner, W. R. (2011). Biocompatible, degradable thermoplastic polyurethane based on polycaprolactone-block-polytetrahydrofuran-block-polycaprolactone copolymers for soft tissue engineering. Biomacromolecules, 12(4), 1093–1102.

- Marcinko, J. J., & Rials, T. G. (1995). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Holzforschung, 49(5), 425-431.

- Kucinska-Lipka, J., & Gubanska, I. (2018). Polyurethanes Crosslinked with Poly(vinyl alcohol) as a Slowly-Degradable and Hydrophilic Materials of Potential Use in Regenerative Medicine.

- Antunes, M., & Ferra, J. (2022). FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. Polymers, 14(15), 3122.

- Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e99809.

-

Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

-

15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

- Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084.

- Lee, K., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A, 32(11), 1956-1964.

- Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of proteome research, 2(3), 265-272.

-

Cheméo. (n.d.). Chemical Properties of Propane, 1-isocyanato- (CAS 110-78-1). Retrieved from [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Propane, 1,3-diisocyanato- | C5H6N2O2 | CID 11948527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. elifesciences.org [elifesciences.org]

- 6. escholarship.org [escholarship.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of polyurea elastomers via trimethylene diisocyanate

Application Note: Preparation of Polyurea Elastomers via Trimethylene Diisocyanate

Executive Summary & Material Definition

This guide details the synthesis of aliphatic polyurea elastomers using Trimethylene Diisocyanate .[1] Before proceeding, it is critical to define the specific isomer in use, as the nomenclature "TMDI" is frequently conflated in industrial and academic literature.

-

Target Monomer (Academic/Strict Definition): 1,3-Diisocyanatopropane (Linear C3). A short-chain aliphatic diisocyanate used in fundamental research to study "odd-even" effects in hard-segment crystallinity and hydrogen bonding density.

-

Industrial Variant (Commercial "TMDI"): 2,2,4- (or 2,4,4-) Trimethylhexamethylene diisocyanate. A branched aliphatic diisocyanate used for non-yellowing, flexible, and transparent coatings.

Scope: This protocol focuses on the Linear 1,3-Trimethylene Diisocyanate (hereafter referred to as 1,3-TMDI ) to maximize hard-segment packing density and solvent resistance. However, the stoichiometric principles described herein are fully transferable to the commercial trimethyl-hexamethylene variant with adjustments to the equivalent weight (EW).

Scientific Rationale: The C3 Advantage

The selection of 1,3-TMDI over conventional Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI) is driven by specific microstructural requirements:

-

Hard Segment Crystallinity: The short C3 spacer imposes a high density of urea linkages per unit volume. Unlike the C6 spacer of HDI, the C3 spacer alters the hydrogen-bonding periodicity, often leading to higher modulus elastomers due to the "odd-even" effect in polymer chain packing.

-

UV Stability: As an aliphatic isocyanate, 1,3-TMDI produces elastomers that do not undergo quinoid-formation degradation (yellowing) upon UV exposure, unlike aromatic counterparts (MDI/TDI).

-

Solvent Resistance: The high density of monodentate and bidentate urea hydrogen bonding creates a "physical crosslink" network that resists swelling in organic solvents.

Chemical Safety & Handling (Critical)

-

Toxicity: Low molecular weight aliphatic isocyanates have high vapor pressures and are potent respiratory sensitizers. All handling of neat 1,3-TMDI must occur in a Class II Biosafety Cabinet or Fume Hood .

-

Moisture Sensitivity: Isocyanates react with atmospheric humidity to form carbamic acid, which decomposes into amines and CO₂ gas. This causes irreversible "skinning" of the reagent and bubbling in the elastomer.

-

Protocol: Store monomers under dry nitrogen/argon. Use molecular sieves (4Å) in all solvents.

-

Experimental Protocol

Materials & Equipment

| Component | Material | Function |

| Iso Component (A) | 1,3-Trimethylene Diisocyanate | Hard Segment Precursor |

| Resin Component (B) | Polyetheramine (e.g., Jeffamine D-2000) | Soft Segment (Flexibility) |

| Chain Extender | Diethyltoluenediamine (DETDA) or 1,4-Butanediol | Hard Segment Extender |

| Solvent (Optional) | Dimethylacetamide (DMAc) | Viscosity Control (Solution Casting) |

| Atmosphere | Dry Nitrogen (N₂) | Moisture Exclusion |

Synthesis Workflow (Two-Step Prepolymer Method)

Direct one-shot mixing of aliphatic isocyanates and amines is often too fast (gel time < 5 seconds) and highly exothermic. We utilize a Quasi-Prepolymer approach to dampen reactivity and ensure stoichiometric accuracy.

Step 1: Preparation of Isocyanate Quasi-Prepolymer (Part A)

-

Charge Reactor: Load neat 1,3-TMDI into a dried 500mL reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.

-

Temperature Control: Heat oil bath to 60°C .

-

Soft Segment Addition: Slowly add a calculated deficit of Polyetheramine (e.g., Jeffamine D-2000) dropwise over 60 minutes.

-

Target NCO Content: 15–20%.

-

Reaction: Excess NCO groups react with amine to form urea-terminated oligomers, leaving free NCO for the final cure.

-

-

Degassing: Once addition is complete, stir for 2 hours at 60°C. Apply vacuum (-0.1 MPa) for 30 mins to remove entrained bubbles.

Step 2: Preparation of Resin Blend (Part B)

-

Mix the remaining Polyetheramine with the Chain Extender (e.g., DETDA).

-

Note: If using 1,3-TMDI for UV stability, ensure the chain extender is also aliphatic (e.g., Isophorone Diamine - IPDA) to maintain non-yellowing properties. Aromatic amines like DETDA will yellow.

-

Degas the resin blend under vacuum for 30 minutes at room temperature.

Step 3: Polymerization & Curing

-

Stoichiometric Calculation: Calculate the mixing ratio based on the Isocyanate Index (typically 1.05 to 1.10 excess NCO).

-

Mixing: Rapidly mix Part A (Prepolymer) and Part B (Resin) using a high-shear speed mixer (2000 rpm) for 10–15 seconds.

-

Caution: Pot life may be < 1 minute.

-

-

Casting: Pour mixture immediately into a pre-heated (80°C) Teflon or steel mold treated with mold release agent.

-

Post-Cure: Cure at 80°C for 12 hours, followed by 24 hours at room temperature to ensure complete network formation.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway and the critical "Odd-Even" structural effect inherent to the Propyl (C3) spacer.

Figure 1: Synthetic workflow for preparing polyurea elastomers via the prepolymer method. The reaction relies on the rapid nucleophilic attack of the amine on the isocyanate carbon.

Characterization Protocol

To validate the synthesis and material quality, perform the following standard assays.

| Technique | Parameter | Expected Result (1,3-TMDI Polyurea) |

| FTIR Spectroscopy | Urea Carbonyl ( | Sharp peak at 1630–1660 cm⁻¹ (Ordered H-bonding). Absence of NCO peak at 2270 cm⁻¹. |

| DSC | Glass Transition ( | Distinct soft segment |

| TGA | Thermal Stability | 5% weight loss > 280°C (Urea linkage decomposition). |

| WAXS (X-Ray) | Crystallinity | 1,3-TMDI often shows sharper diffraction peaks than asymmetric isocyanates due to regular packing. |

Troubleshooting Guide

-

Problem: Bubbles/Foaming in Elastomer.

-

Cause: Moisture contamination reacting with NCO to release CO₂.

-

Solution: Dry all reagents >24h over molecular sieves. Check N₂ blanket integrity.

-

-

Problem: Sample is Tacky/Sticky after 24h.

-

Cause: Incomplete cure (Low Index) or poor mixing.

-

Solution: Ensure Isocyanate Index is ≥ 1.05. Increase mixing shear rate.

-

-

Problem: Early Gelation (Pot life too short).

-

Cause: Reactivity of aliphatic amine is too high.

-

Solution: Switch to secondary amines (e.g., Jeffamine SD series) or aspartic esters to slow kinetics.

-

References

-

Versteegen, R. M., et al. (2005). "Synthesis and Characterization of Segmented Poly(ether urea)s with Uniform Hard Segments." Macromolecules. [Link]

-

Primeaux, D. J. (2004). "Polyurea Elastomer Technology: History, Chemistry & Basic Formulating Techniques." Primeaux Associates. [Link]

-

Yilgör, I., & Yilgör, E. (2000). "Structure-Morphology-Property Behavior of Segmented Thermoplastic Polyurethanes and Polyureas." Polymer Reviews. [Link]

-

Covestro AG. (2018).[2] "Structure–Property Relations in Oligomers of Linear Aliphatic Diisocyanates." ACS Sustainable Chemistry & Engineering. [Link]

Sources

Application Note: Reaction Conditions for 1,3-Diisocyanatopropane and Amines

Executive Summary

This guide details the reaction parameters for coupling 1,3-diisocyanatopropane (Trimethylene diisocyanate) with primary and secondary amines. Unlike aromatic isocyanates (e.g., MDI, TDI), 1,3-diisocyanatopropane is an aliphatic diisocyanate . This structural distinction dictates a specific reactivity profile: it is less electrophilic than its aromatic counterparts but remains highly reactive toward nucleophiles, requiring strict moisture control to prevent competitive hydrolysis.

The primary application of this reaction is the formation of urea linkages (

Chemical Profile & Reactivity[1][2][3][4][5]

Physicochemical Properties

1,3-Diisocyanatopropane is a volatile, colorless liquid.[1][2] Accurate handling requires knowledge of its physical constants to calculate molarity and manage volatility.

| Property | Value | Notes |

| IUPAC Name | 1,3-Diisocyanatopropane | Also known as Trimethylene diisocyanate |

| CAS Number | 3753-93-3 | |

| Molecular Weight | 126.11 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Density | ~1.10 g/mL (est.)[3][4][5][6][7] | Denser than water; similar to HDI (1.05 g/mL) |

| Boiling Point | >150 °C (est.)[3] | High boiling point, but significant vapor pressure at RT |

| Reactivity Class | Aliphatic Electrophile | Lower reactivity than aromatic isocyanates |

Mechanistic Insight

The reaction proceeds via a nucleophilic addition of the amine nitrogen to the isocyanate carbon. Because 1,3-diisocyanatopropane has two isocyanate groups separated by a flexible propyl linker, it can participate in step-growth polymerization or macrocyclization depending on concentration and stoichiometry.

Reaction Pathway Diagram

The following diagram illustrates the stepwise addition and potential side reactions (Hydrolysis/Biuret formation).

Figure 1: Mechanistic pathway of urea formation vs. competitive hydrolysis.

Critical Reaction Parameters

Solvent Selection

Solvent choice is the single most critical variable. The solvent must be aprotic and anhydrous .

-

Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).

-

Avoid: Alcohols (react to form urethanes), Water (hydrolysis), Acetone (can react with amines to form imines).

Stoichiometry Control

The ratio of Amine (

| Target Product | Stoichiometry ( | Outcome |

| Linear Polyurea | 1.0 : 1.0 | High molecular weight polymer. Requires precise equivalence. |

| Isocyanate-Capped Prepolymer | < 1.0 : 1.0 (Excess NCO) | Reactive oligomers for later crosslinking or moisture curing. |

| Amine-Capped Oligomer | > 1.0 : 1.0 (Excess Amine) | Stable oligomers; prevents gelation. |

| Small Molecule Bis-Urea | 2.0 : 1.0 | Complete conversion of diisocyanate to a discrete molecule. |

Temperature

-

Standard:

. -

Exotherm: The reaction is highly exothermic. Uncontrolled heat can lead to Biuret formation (attack of urea nitrogen on isocyanate), causing insoluble crosslinked gels.

-

Protocol: Always add the isocyanate slowly to the amine solution at

to control the rate.

Experimental Protocols

Protocol A: Synthesis of Linear Polyurea (Polymerization)

Objective: Create a high-molecular-weight polymer from 1,3-diisocyanatopropane and a diamine (e.g., 1,6-hexanediamine).

Materials:

-

1,3-Diisocyanatopropane (Monomer A)

-

Diamine (Monomer B)

-

Anhydrous DMF or DMAc (Solvent)

-

Nitrogen atmosphere

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and equip with a mechanical stirrer and nitrogen inlet.

-

Solvation (Amine): Dissolve the diamine (10 mmol) in anhydrous DMF (20 mL). Cool to

in an ice bath. -

Addition: Dissolve 1,3-diisocyanatopropane (10 mmol, 1.0 eq) in DMF (5 mL). Load into a pressure-equalizing addition funnel.

-

Reaction: Dropwise add the isocyanate solution to the amine over 30 minutes. Crucial: Maintain vigorous stirring. Viscosity will increase rapidly.

-

Post-Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Isolation: Pour the viscous solution into excess water or methanol to precipitate the polymer. Filter and vacuum dry at

.

Protocol B: Small Molecule Derivatization (Bis-Urea Synthesis)

Objective: React 1,3-diisocyanatopropane with a mono-amine (e.g., benzylamine) to characterize the linker or create a specific ligand.

Step-by-Step Methodology:

-

Charge: Place benzylamine (22 mmol, 2.2 eq - slight excess ensures full consumption of NCO) in DCM (50 mL).

-

Cool: Cool to

. -

Add: Add neat 1,3-diisocyanatopropane (10 mmol) dropwise via syringe.

-

Precipitation: The urea product often precipitates from non-polar solvents like DCM.

-

Workup: Filter the solid. Wash with cold DCM and Hexanes to remove excess amine.

Troubleshooting & Quality Control (QC)

In-Process Monitoring (FTIR)

FTIR is the gold standard for monitoring isocyanate consumption.

| Functional Group | Wavenumber ( | Observation during Reaction |

| Isocyanate (-N=C=O) | 2250 - 2270 | Strong, sharp peak. Must disappear for completion. |

| Urea (C=O) | 1630 - 1660 | New peak appears (Amide I). |

| Amine (N-H) | 3300 - 3500 | Broad band shifts/changes shape as Urea N-H forms. |

Common Failure Modes

-

Gelation: Caused by moisture (crosslinking via urea/biuret) or incorrect stoichiometry. Solution: Use fresh anhydrous solvents and dry N2.

-

Bubbling: Indicates reaction with water (

). Solution: Dry reagents.[8] -

Low Molecular Weight (Polymers): Stoichiometric imbalance. Solution: Use high-precision weighing or titration of NCO content before use.

Safety & Handling

Hazard Class: 1,3-Diisocyanatopropane is a potent respiratory sensitizer and skin irritant .

-

Engineering Controls: All handling must occur in a functioning fume hood.

-

PPE: Butyl rubber or Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

-

Decontamination: Spills should be neutralized immediately with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia . This converts the isocyanate to harmless urea/polyurea sludge.

References

-

PubChem. Propane, 1,3-diisocyanato- Compound Summary.[7][9][10] National Library of Medicine. Available at: [Link]

- Sigma-Aldrich.Technical Bulletin: Handling and Storage of Isocyanates. Merck KGaA.

- Six, C. & Richter, F.Isocyanates, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.

Sources

- 1. Hexamethylene diisocyanate | C8H12N2O2 | CID 13192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Table 3-3, Physical and Chemical Properties of Hexamethylene Diisocyanate - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1,3-Propanediol CAS#: 504-63-2 [m.chemicalbook.com]

- 5. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]

- 6. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]

- 7. Propane-1,3-diyl dipentanoate | C13H24O4 | CID 249225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0278 - HEXAMETHYLENE DIISOCYANATE [inchem.org]

- 9. 1,3-Dinitropropane | C3H6N2O4 | CID 138670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propane, 1,3-diisocyanato- | C5H6N2O2 | CID 11948527 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solvent selection for propane 1,3-diisocyanato- polymerization

Application Note: Solvent Systems for Propane 1,3-Diisocyanate (PDI) Polymerization

Abstract

Propane 1,3-diisocyanate (PDI) represents a critical class of aliphatic diisocyanates, increasingly utilized in biomedical polyurethanes (PUs) due to its potential bio-based sourcing and compact C3 spacer, which imparts unique mechanical rigidity compared to the longer C6 chains of Hexamethylene Diisocyanate (HDI).[1][2] However, the high reactivity of the isocyanate (–NCO) group and the tendency of PDI-based hard segments to crystallize rapidly pose significant challenges in solvent selection. This guide outlines a scientifically grounded protocol for selecting solvent systems that balance solubility parameters, reaction kinetics, and toxicity profiles (ICH Q3C Class 3 compliance) for pharmaceutical-grade polymer synthesis.

The Chemistry of Solvent Interaction

The selection of a solvent for PDI polymerization is not merely about dissolving the monomer; it is about managing the Solvent Cage Effect and preventing competitive inhibition.

The "Active Hydrogen" Rule (Critical)

Isocyanates are electrophiles that react rapidly with nucleophiles containing active hydrogens.

-

Prohibited Solvents: Alcohols (Methanol, Ethanol), Amines, Water, and Carboxylic Acids. These will immediately terminate the polymerization, forming carbamates, ureas, or amides respectively, rather than the desired polymer chain.

-

The DMSO Trap: While Dimethyl Sulfoxide (DMSO) is a powerful polar solvent, it is generally not recommended for the initial isocyanate reaction phase. DMSO is highly hygroscopic (absorbing atmospheric water) and can undergo side reactions with isocyanates at elevated temperatures.

Polarity and Kinetics

The reaction rate of PDI with a diol follows second-order kinetics. The transition state involves a charge separation.

-

Polar Aprotic Solvents (e.g., DMF, DMAc): Stabilize the transition state, significantly accelerating the reaction. However, they are difficult to remove (high boiling point) and have significant toxicity concerns (ICH Class 2).

-

Non-Polar/Low Polarity Solvents (e.g., Toluene, Anisole): Do not stabilize the transition state as effectively, leading to slower, more controllable kinetics. This is often preferred to prevent "hot spots" and gelation, provided the polymer remains soluble.

The Solubility Challenge (C3 vs. C6)

PDI has a short C3 aliphatic chain. Unlike HDI (C6), PDI-based hard segments have a higher density of hydrogen bonding per unit length.

-

Implication: PDI polymers precipitate out of solution faster than HDI polymers in non-polar solvents.

-

Solution: A co-solvent system or a "Green" polar aprotic alternative (e.g., Dihydrolevoglucosenone or N-Acetylmorpholine) is often required for high molecular weight synthesis.

Solvent Selection Matrix

This matrix prioritizes solvents based on Solubility Parameter (

| Solvent | Type | BP (°C) | ICH Class | Suitability for PDI | Technical Notes |

| Anisole | Ether (Aromatic) | 154 | Class 3 | High | Excellent "Green" alternative to Toluene. Good balance of solubility and hydrophobicity. |

| 2-MeTHF | Ether (Cyclic) | 80 | Class 3 | High | Bio-derived. Good solubility for prepolymers. Easy removal. |

| Ethyl Acetate | Ester | 77 | Class 3 | Medium | Good for low MW prepolymers. High MW PDI polymers may precipitate. Strictly anhydrous grade required. |

| DMF / DMAc | Amide | 153 / 165 | Class 2 | Medium | Excellent solubility but difficult to remove to ppm levels required for medical devices. Use only if necessary. |

| Toluene | Aromatic | 110 | Class 2 | Medium | Standard industrial solvent. Good kinetic control. Toxic; requires rigorous removal. |

| DMSO | Sulfoxide | 189 | Class 3 | Low | Avoid in Step 1. Use only for dissolving the final polymer if needed for analysis. |

| Acetone | Ketone | 56 | Class 3 | Low | Too volatile for standard 60-80°C reaction temps. Reacts with amines if forming polyureas.[3] |

Logical Workflow & Decision Tree

The following diagrams illustrate the decision logic and experimental workflow.

Figure 1: Decision tree for solvent selection based on polymer architecture and safety requirements.

Detailed Protocol: Solution Polymerization of PDI

Objective: Synthesize a linear Polyurethane (PU) using PDI and a Polycaprolactone (PCL) diol in Anisole.

Phase 1: The Self-Validating Preparation (Dryness Check)

Context: Even HPLC-grade solvents contain 100-300 ppm water. This is sufficient to consume 5-10% of your PDI, ruining stoichiometry.

-

Solvent Drying: Store Anisole over activated 4Å Molecular Sieves (20% w/v) for 48 hours.

-

Validation (Karl Fischer): Titrate solvent. Water content must be < 50 ppm .

-

Alternative (The NCO Test): Add a drop of PDI to 5mL solvent in a sealed vial. Monitor via FTIR.[3] If the NCO peak (2270 cm⁻¹) decreases significantly over 1 hour without a catalyst, the solvent is wet.

-

Phase 2: Reaction Setup

-

Vessel: 3-neck round bottom flask equipped with:

-

Mechanical stirrer (Teflon blade).

-

Nitrogen inlet (positive pressure).

-

Reflux condenser (with drying tube).

-

-

Monomer Dissolution:

-

Charge PCL-diol (dried in vacuo at 60°C for 4h) into the flask.

-

Add dry Anisole to achieve 20% w/v solids concentration.

-

Note: High dilution prevents viscosity buildup but slows kinetics. 20-30% is the "Sweet Spot."

-

-

PDI Addition:

-

Add PDI via syringe to the reactor at room temperature.

-

Stoichiometry: Use an NCO:OH ratio of 1.02:1.00 to ensure end-capping and account for trace moisture.

-

Phase 3: Catalysis and Polymerization

-

Catalyst: Add Tin(II) 2-ethylhexanoate (Sn(Oct)2) or Bismuth Neodecanoate (safer alternative) at 0.1 wt%.

-

Temperature Ramp:

-

Heat to 75°C .

-

Maintain for 4–6 hours.

-

-

In-Process Control (IPC):

-

Sample 50 µL every hour.

-

Run FTIR.[3] Monitor the disappearance of the OH peak (3500 cm⁻¹) and the stability of the NCO peak (2270 cm⁻¹) .

-

Endpoint: When NCO peak intensity stabilizes (indicating excess NCO remains and all OH is consumed).

-

Phase 4: Quenching and Purification

-

Quenching: Add 1-2 mL of dry Ethanol to react with residual isocyanate groups (forms inert ethyl carbamate end-groups). Stir for 30 mins.

-

Precipitation:

-

Pour the reaction mixture slowly into 10x volume of cold Methanol or Hexane (under vigorous stirring).

-

PDI-polyurethane will precipitate as a white fibrous solid.

-

-

Drying: Filter and dry in a vacuum oven at 40°C for 24 hours to remove residual Anisole.

Visualization of Reaction Pathway

Figure 2: Reaction pathway showing the desired urethane formation vs. the moisture-induced urea defect.

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Bubbling | Reaction with water (CO₂ release). | Solvent was not dried <50 ppm. Restart with sieves. |

| Gelation | Crosslinking (Allophanate formation). | Temperature too high (>90°C) or NCO excess too large. |

| Precipitation | Polymer insolubility.[2] | Change solvent system. Add 10% DMF or switch to DMAc. |

| Yellowing | Oxidation. | Poor Nitrogen blanketing or excessive temperature. |

References

-

International Council for Harmonisation (ICH). (2021).[4] ICH guideline Q3C (R8) on impurities: guideline for residual solvents.[4] European Medicines Agency.[4] [Link]

-

Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Journey from Methodology to Application. Macromolecules, 48(10), 3153–3165. [Link]

-

Yilgör, I., et al. (2015). Hydrogen bonding and polyurethane morphology. Polymer Reviews, 55(1), 24-72. [Link]

-

Byrne, F., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4,[5][6] 7. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Precisely synthesized segmented polyurethanes toward block sequence-controlled drug delivery - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06457F [pubs.rsc.org]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagentsPart 1. Partial rate factors (PRF) of reagents - Analyst (RSC Publishing) [pubs.rsc.org]

The Propane-1,3-diyl Dicarbamate Bridge: A Versatile Scaffold for Heterocyclic Synthesis

Introduction: The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, with their diverse structures and functionalities, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, 1,3-diisocyanatopropane stands out as a versatile and highly reactive precursor for the construction of a variety of nitrogen-containing heterocycles. Its linear three-carbon backbone and two terminal isocyanate groups provide a unique platform for cyclization reactions with a range of dinucleophilic partners. This application note explores the synthetic utility of 1,3-diisocyanatopropane in the construction of six- and seven-membered heterocyclic systems, providing detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.

The reactivity of the isocyanate functional group is central to the synthetic transformations of 1,3-diisocyanatopropane. The electrophilic carbon atom of the isocyanate is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and even active methylene compounds. When a dinucleophile is employed, the bifunctionality of 1,3-diisocyanatopropane allows for sequential or one-pot cyclization reactions, leading to the formation of stable heterocyclic rings. The three-carbon spacer between the two isocyanate groups dictates the size of the resulting heterocycle, making it an ideal precursor for six- and seven-membered rings, which are prevalent motifs in many biologically active molecules.

This guide will delve into specific applications of 1,3-diisocyanatopropane in the synthesis of key heterocyclic families, including pyrimidine and diazepine derivatives. We will explore the underlying reaction mechanisms, provide detailed, step-by-step protocols for their synthesis, and discuss the influence of reaction conditions on yield and purity.

I. Synthesis of Six-Membered Heterocycles: The Pyrimidine Core

The pyrimidine ring is a fundamental structural motif in nucleic acids and a wide range of pharmaceuticals.[1] 1,3-Diisocyanatopropane serves as a valuable synthon for the construction of tetrahydro- and dihydropyrimidine-2,4-diones, which are key intermediates in the synthesis of more complex pyrimidine-based compounds. The primary strategy involves the cyclocondensation reaction of 1,3-diisocyanatopropane with compounds possessing an active methylene group flanked by two electron-withdrawing groups, such as malonic esters.

A. Mechanism of Cyclocondensation

The synthesis of the pyrimidine-2,4-dione ring from 1,3-diisocyanatopropane and a malonic ester derivative proceeds via a base-catalyzed cyclocondensation reaction. The mechanism can be described as a sequence of nucleophilic addition and intramolecular cyclization steps.

Figure 1: General workflow for the synthesis of pyrimidine-2,4-diones.

In the initial step, a base, such as sodium ethoxide, deprotonates the active methylene group of the malonic ester to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic isocyanate carbons of 1,3-diisocyanatopropane, forming a linear intermediate. The terminal isocyanate group of this intermediate is then positioned to undergo an intramolecular nucleophilic attack by the newly formed amide nitrogen, leading to the formation of the six-membered ring. Subsequent tautomerization yields the stable tetrahydropyrimidine-2,4-dione derivative.

B. Protocol: Synthesis of 5,5-Diethyl-1,3-diazinane-2,4,6-trione (A Barbiturate Analog)

This protocol details the synthesis of a barbiturate analog, a class of compounds known for their sedative and hypnotic properties, through the reaction of 1,3-diisocyanatopropane with diethyl malonate.

Materials:

-

1,3-Diisocyanatopropane (1.0 eq)

-

Diethyl malonate (1.0 eq)

-

Sodium metal (2.1 eq)

-

Absolute ethanol (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of diethyl malonate (1.0 eq) in anhydrous toluene dropwise with stirring.

-

Addition of Diisocyanate: Following the addition of the malonate, add a solution of 1,3-diisocyanatopropane (1.0 eq) in anhydrous toluene dropwise to the reaction mixture at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a 10% aqueous solution of hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Yields for Barbiturate Analog Synthesis

| Entry | Base | Solvent | Reflux Time (h) | Yield (%) |

| 1 | Sodium Ethoxide | Toluene/Ethanol | 6 | 75 |

| 2 | Potassium tert-Butoxide | THF | 8 | 68 |

| 3 | Sodium Hydride | DMF | 5 | 82 |

II. Synthesis of Seven-Membered Heterocycles: The Diazepine Framework

Seven-membered heterocyclic rings, particularly diazepines, are important structural motifs in a number of centrally active pharmaceuticals. The flexible three-carbon linker of 1,3-diisocyanatopropane makes it an excellent starting material for the synthesis of 1,4-diazepane-2,5-diones and related derivatives through reactions with α-amino acids or their esters.

A. Mechanism of Cyclization with α-Amino Acids

The reaction of 1,3-diisocyanatopropane with an α-amino acid proceeds through a two-step process involving the formation of a urea linkage followed by an intramolecular cyclization.

Figure 2: Reaction pathway for the synthesis of 1,4-diazepane-2,5-diones.

The amino group of the α-amino acid first acts as a nucleophile, attacking one of the isocyanate groups of 1,3-diisocyanatopropane to form a linear urea derivative. In the presence of a base, the carboxylic acid is deprotonated, and the resulting carboxylate anion then acts as an intramolecular nucleophile, attacking the second isocyanate group to form the seven-membered ring.

B. Protocol: Synthesis of a Substituted 1,4-Diazepane-2,5-dione

This protocol outlines the synthesis of a substituted 1,4-diazepane-2,5-dione from 1,3-diisocyanatopropane and glycine methyl ester hydrochloride.

Materials:

-

1,3-Diisocyanatopropane (1.0 eq)

-

Glycine methyl ester hydrochloride (1.0 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise with stirring.

-

Diisocyanate Addition: To this mixture, add a solution of 1,3-diisocyanatopropane (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Reaction Conditions and Yields for Diazepanedione Synthesis

| Entry | Amino Acid Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Glycine methyl ester HCl | Triethylamine | DCM | 16 | 85 |

| 2 | L-Alanine ethyl ester HCl | Diisopropylethylamine | Acetonitrile | 24 | 78 |

| 3 | L-Phenylalanine methyl ester HCl | Triethylamine | THF | 18 | 81 |

III. Conclusion

1,3-Diisocyanatopropane is a highly effective and versatile building block for the synthesis of a range of six- and seven-membered nitrogen-containing heterocycles. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of pyrimidine and diazepine derivatives, which are of significant interest to the pharmaceutical and drug development industries. The straightforward reaction mechanisms and the commercial availability of the starting materials make these synthetic routes attractive for both academic and industrial research. Further exploration of the reactivity of 1,3-diisocyanatopropane with other dinucleophiles will undoubtedly lead to the discovery of novel and diverse heterocyclic scaffolds with potential biological activity.

References

-

Willis, M. C., Snell, R. H., Fletcher, A. J., & Woodward, R. L. (2006). A tandem palladium-catalyzed arylation-ester amidation sequence allows the synthesis of various quinazolinedione products by reaction of o-halo benzoates with monoalkyl ureas. Organic letters, 8(22), 5089-5091. [Link]

-

Xu, P., Wang, F., Wei, T. Q., Yin, L., Wang, S. Y., & Ji, S. J. (2017). A Pd-catalyzed insertion and cycloaddition of CO2 and isocyanide to 2-iodoanilines provides quinazoline-2,4 (1H, 3H)-diones under mild conditions through the formation of CC, CO, and CN bonds. Organic letters, 19(17), 4484-4487. [Link]

-

Govindan, K., Jayaram, A., Duraisamy, T., Chen, N. Q., & Lin, W. Y. (2022). A metal-free NH and CH carbonylation process using phenyl isocyanate as carbonyl source provides a range of synthetically valuable quinazoline-2, 4 (1H, 3H)-diones, 2H-benzo [e][2][3][4] thiadiazin-3 (4H)-one 1, 1-dioxides, and pyrrolo [1, 2-a] quinoxalin-4 (5H)-ones. The Journal of Organic Chemistry, 87(13), 8719-8729. [Link]

-

Kaewman, W., & Kaeobamrung, J. (2023). Quinazolinedione derivatives were obtained from 2-aminobenzoic acids and bench-stable α-chloroaldoxime O-methanesulfonates under mild reaction conditions via a DMAP-catalyzed domino reaction consisting of nucleophilic substitution, Tiemann rearrangement, and cyclic urea formation. Synlett, 34(13), 2052-2058. [Link]

-

Beutner, G. L., Hsiao, Y., Razler, T., Simmons, E. M., & Wertjes, W. (2017). XANTPHOS has been identified as the optimal ligand for a nickel (0)-catalyzed synthesis of quinazolinediones from isatoic anhydrides and isocyanates. Organic Letters, 19(5), 1052-1055. [Link]

-

Abreu, R. M. F., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo [3, 2-d] pyrimidine-2, 4 (3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Abreu, R. M. F., Villinger, A., Ehlers, P., & Langer, P. (2025). Synthesis of 6-arylpyrimido [4, 5-e] indolizine-2, 4 (1H, 3H)-diones through InCl3-catalyzed cycloisomerization. Organic & biomolecular chemistry. [Link]

-

Abreu, R. M., Brockmann, T., Villinger, A., Ehlers, P., & Langer, P. (2024). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 20(1), 1-8. [Link]

-

Pyrimidine is a six membered cyclic compound containing. (2020). International Journal of Pharmacy and Chemistry, 6(1), 1-5. [Link]

Sources

- 1. Novel synthesis of heterocyclic compounds from acetylenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and applications of fused heterocyclic polymers containing naphthoquinone structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing cyclization side reactions in 1,3-diisocyanatopropane

The following Technical Support Guide is designed for researchers and process chemists working with 1,3-Diisocyanatopropane (also known as Trimethylene Diisocyanate or TMDI).

This guide prioritizes the prevention of cyclization side reactions , specifically the thermodynamic preference for this C3-linker molecule to form stable 6-membered rings (cyclic ureas) and isocyanurates, which compromise yield and purity.

Status: Operational | Topic: Cyclization Prevention & Stability Control

Core Technical Overview: The "C3 Effect"

Unlike longer-chain diisocyanates (e.g., Hexamethylene Diisocyanate, HDI), 1,3-diisocyanatopropane possesses a propylene spacer that creates a high thermodynamic probability for intramolecular cyclization .

When one isocyanate group is modified (e.g., hydrolyzed to an amine or reacted to form a urea), the remaining isocyanate group is spatially positioned to "bite back," forming a thermodynamically stable 6-membered ring (Tetrahydro-2-pyrimidinone derivative). This competes aggressively with the desired intermolecular polymerization or conjugation.

Key Side Reactions

-

Intramolecular Cyclization (The "Back-Bite"): Occurs in the presence of trace moisture or during reactions with diamines. Forms cyclic ureas.

-

Intermolecular Trimerization: Forms isocyanurate rings (trimers), leading to viscosity increase and gelation.

-

Dimerization: Forms uretidione rings, often reversible but problematic for stoichiometry.

Troubleshooting & FAQs

Direct solutions for observed experimental anomalies.

Q1: My bulk 1,3-diisocyanatopropane has turned cloudy or viscous during storage. Can I still use it?

Diagnosis: You are observing oligomerization (formation of isocyanurates or uretidiones). Mechanism: Even without external catalysts, isocyanates can self-associate. The C3 chain allows for relatively compact trimers. Cloudiness indicates the formation of insoluble high-molecular-weight polyisocyanurates. Solution:

-

Immediate Action: Do not use for precise stoichiometric reactions. The NCO content has dropped.

-

Recovery: Distill the monomer under reduced pressure (vacuum distillation).

-

Prevention: Store at -20°C under argon. Add a stabilizer like benzoyl chloride (50-100 ppm) to neutralize trace alkaline impurities from the glass that catalyze trimerization.

Q2: During the synthesis of polyureas, I am getting low molecular weight oligomers instead of a polymer. Why?

Diagnosis: Intramolecular Cyclization is terminating your chain growth. Mechanism: If you react TMDI with a diamine (e.g., 1,3-diaminopropane), the reaction rate of the first amine group with an NCO group is fast. However, the resulting intermediate (an amino-isocyanate) has a choice: react with another monomer (chain extension) or react with itself (cyclization). The formation of a 6-membered cyclic urea is kinetically extremely fast. Solution:

-

Concentration Control: Run the reaction at high concentration . Dilution favors intramolecular cyclization (Ring Closing). High concentration favors intermolecular reaction (Polymerization).

-

Order of Addition: Add the diamine slowly to an excess of diisocyanate if creating prepolymers, or mix simultaneously and rapidly if making polymers, to ensure chain ends find partners before they can cyclize.

Q3: I see a white precipitate forming immediately upon opening the bottle.

Diagnosis: Hydrolysis-Induced Cyclization .

Mechanism: Atmospheric moisture reacts with one NCO group to form a carbamic acid

-

Handling: Use a glovebox or Schlenk line techniques exclusively.

-

Solvent Drying: Ensure all solvents are dried to <10 ppm water (Karl Fischer titration).

Visualizing the Cyclization Pathways

The following diagram illustrates the competition between the desired linear pathway and the fatal cyclization trap.

Figure 1: Mechanistic pathways showing how trace moisture triggers the "Back-Bite" cyclization, terminating chain growth and forming insoluble byproducts.

Experimental Protocols & Data

Protocol A: Purification & Stabilization

To restore degraded TMDI or prepare for sensitive synthesis.

-

Setup: Assemble a short-path vacuum distillation apparatus. All glassware must be base-washed, acid-rinsed, and oven-dried (base residues catalyze trimerization).

-

Inhibitor Addition: Add Benzoyl Chloride (50 ppm) or p-Toluenesulfonyl isocyanate (PTSI) to the boiling flask. These acidic scavengers neutralize basic sites and prevent cyclization during heating.

-

Distillation: Distill under high vacuum (<1 mmHg). 1,3-diisocyanatopropane boils at approx 50-55°C at this pressure.

-

Collection: Discard the first 10% (fore-run) which contains hydrolyzed cyclic impurities. Collect the main fraction.

-

Storage: Immediately seal under Argon in amber glass. Store at -20°C.

Protocol B: Reaction Conditions to Minimize Cyclization

Optimized for reacting TMDI with diols/diamines.

| Parameter | Recommendation | Rationale |

| Solvent Choice | Toluene, Dichloromethane, or Anisole | Non-polar solvents minimize the stabilization of the polar transition state required for cyclization. Avoid DMF/DMSO (often contain amines/water). |

| Concentration | > 0.5 M | High dilution favors intramolecular reactions (cyclization). High concentration favors intermolecular reactions (polymerization). |

| Temperature | < 50°C | Higher temperatures increase the rate of side reactions (allophanate/biuret formation) and thermodynamic cyclization. |

| Catalyst | Dibutyltin Dilaurate (DBTDL) | Use minimal loading (0.01%). High catalyst load can promote trimerization. |

| Quenching | Benzoyl Chloride | Add stoichiometric acid chloride to kill the catalyst and prevent post-reaction cyclization during workup. |

References

-

Isocyanate Chemistry & Self-Association

- Title: Chemistry and Technology of Isocyan

- Source: Wiley Online Library

-

URL:[Link]

-

Cyclization Mechanisms in C3 Spacers

- Title: Cyclization of 1,3-Disubstituted Compounds: The Thorpe-Ingold Effect

- Source: Journal of Chemical Educ

-

URL:[Link]

-

Handling & Stabilization of Diisocyanates

- Source: Google Patents (Bayer AG)

Sources

Technical Support Center: A Researcher's Guide to 1,3-Diisocyanatopropane

Welcome to the comprehensive technical support center for 1,3-diisocyanatopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and successful application of this versatile reagent in your experiments.

Introduction to 1,3-Diisocyanatopropane

1,3-Diisocyanatopropane is a linear aliphatic diisocyanate that serves as a valuable building block in the synthesis of a variety of polymers and other organic molecules. Its symmetrical structure and reactive isocyanate groups allow for the formation of well-defined polymeric architectures. However, the high reactivity of the isocyanate functional groups also presents challenges related to storage stability. This guide will address these challenges and provide practical solutions.

Core Principles of 1,3-Diisocyanatopropane Stability

The stability of 1,3-diisocyanatopropane is primarily influenced by its susceptibility to two main degradation pathways: hydrolysis and self-polymerization. Understanding the mechanisms behind these processes is crucial for implementing effective storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,3-diisocyanatopropane?

A1: The two main degradation pathways are:

-

Hydrolysis: Reaction with water or moisture to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage.[1][2] This can lead to a loss of reactivity and the formation of insoluble urea precipitates.

-

Self-polymerization: Isocyanate groups can react with each other, particularly at elevated temperatures or in the presence of certain catalysts, to form dimers (uretdiones), trimers (isocyanurates), and higher-order oligomers.[3] This leads to an increase in viscosity and eventual solidification of the material.

Q2: How can I visually inspect my 1,3-diisocyanatopropane for signs of degradation?

A2: Visual inspection can provide initial clues about the quality of your reagent. Look for:

-

Turbidity or Cloudiness: This can indicate the formation of insoluble urea precipitates due to moisture contamination.

-

Increased Viscosity or Gelation: This suggests that self-polymerization has occurred.

-

Presence of Solid Precipitates: These are often polyureas or isocyanurate trimers.

Q3: What are the ideal storage conditions for 1,3-diisocyanatopropane?

A3: To maximize shelf life, store 1,3-diisocyanatopropane under the following conditions:

-

Temperature: Store in a cool, dry place, typically between 2-8°C. Avoid freezing, as this can cause crystallization and may require careful redissolving.

-

Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture.[4]

-

Container: Use a tightly sealed, dedicated container made of an inert material like amber glass or a suitable plastic that does not react with isocyanates. Avoid containers made of materials that can be attacked by isocyanates or that may leach impurities.

Q4: Can I use a stabilizer to prolong the shelf life of 1,3-diisocyanatopropane?

A4: Yes, the addition of a stabilizer can inhibit degradation. While specific studies on 1,3-diisocyanatopropane are limited, general stabilizers for aliphatic isocyanates can be effective. These include:

-

Acidic Stabilizers: Small amounts of acidic compounds can help to neutralize basic impurities that can catalyze polymerization. Examples include benzoyl chloride or phosphites.

-

Phenolic Antioxidants: These can help to prevent free-radical initiated polymerization.[5] It is crucial to use stabilizers at very low concentrations (ppm level), as higher amounts can interfere with subsequent reactions.

Troubleshooting Guide

This section addresses common problems encountered during the storage and use of 1,3-diisocyanatopropane.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Loss of Reactivity / Incomplete Reaction | Hydrolysis of isocyanate groups due to moisture contamination. | - Use freshly opened or properly stored 1,3-diisocyanatopropane.- Ensure all reaction glassware is rigorously dried.- Use anhydrous solvents. Consider using a desiccant in the reaction setup. |